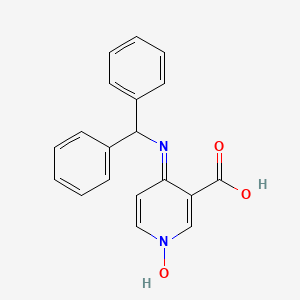![molecular formula C24H20F2O2 B12552726 (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] CAS No. 142347-51-1](/img/structure/B12552726.png)
(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two 4-fluorophenyl methanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5,6-tetramethyl-1,3-phenylenediamine and 4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of 2,4,5,6-tetramethyl-1,3-phenylenediamine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the 4-fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Polymer Science: Utilized in the production of polymers with enhanced thermal and mechanical properties.
Electronics: Employed in the fabrication of electronic components such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
Comparaison Avec Des Composés Similaires
- (2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,3,5,6-Tetramethyl-1,4-phenylenediamine
- 2,3,5,6-Tetramethylbenzene-1,4-diethylamine
Comparison:
- Structural Differences: While (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] has fluorophenyl groups, similar compounds may have different substituents such as boronates or amines.
- Reactivity: The presence of fluorine atoms in (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] imparts unique reactivity patterns compared to its analogs.
- Applications: The specific applications of each compound vary based on their structural features and reactivity. For example, boronate derivatives are widely used in Suzuki-Miyaura coupling reactions, while amine derivatives are important in polymer synthesis.
Propriétés
Numéro CAS |
142347-51-1 |
|---|---|
Formule moléculaire |
C24H20F2O2 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
[3-(4-fluorobenzoyl)-2,4,5,6-tetramethylphenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H20F2O2/c1-13-14(2)21(23(27)17-5-9-19(25)10-6-17)16(4)22(15(13)3)24(28)18-7-11-20(26)12-8-18/h5-12H,1-4H3 |
Clé InChI |
LERGREHHDZGGSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C(=O)C2=CC=C(C=C2)F)C)C(=O)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


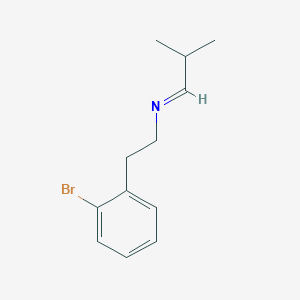

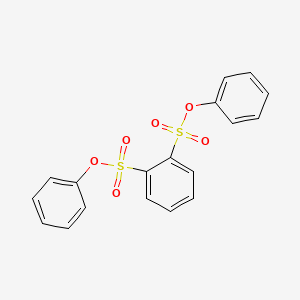
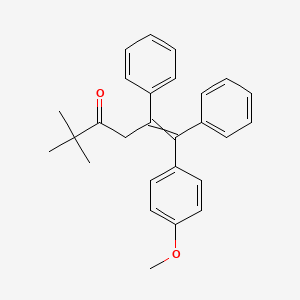
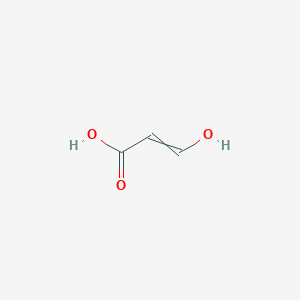
![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
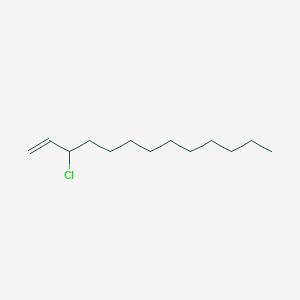
silane](/img/structure/B12552702.png)
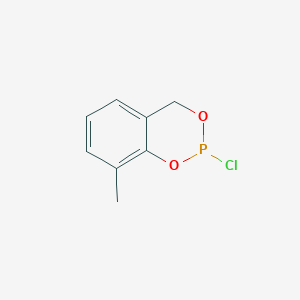

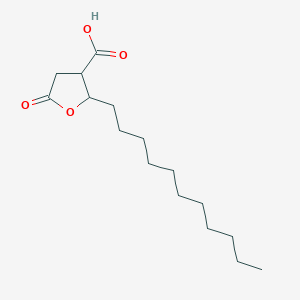
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)

